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Disodium 5'-inosinate - 4691-65-0

Disodium 5'-inosinate

Catalog Number: EVT-505693
CAS Number: 4691-65-0
Molecular Formula: C10H13N4O8P.2Na
C10H13N4Na2O8P
Molecular Weight: 394.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Disodium inosinate is a purine ribonucleoside monophosphate.
Inosine 5'-Monophosphate. A purine nucleotide which has hypoxanthine as the base and one phosphate group esterified to the sugar moiety.

Disodium 5'-Guanylate (GMP)

Compound Description: Disodium 5'-guanylate, often abbreviated as GMP, is another nucleotide-based flavor enhancer commonly used alongside disodium 5'-inosinate. Like disodium 5'-inosinate, it contributes to the umami taste sensation. [, , , , , , , , , , , , ] It is frequently used in conjunction with disodium 5'-inosinate and monosodium glutamate due to their synergistic taste-enhancing properties. [, , , , ]

5'-Inosinic Acid (IMP)

Compound Description: 5'-Inosinic acid, often abbreviated as IMP, is the nucleotide from which disodium 5'-inosinate is derived. [, , ] It exists in its acidic form and is converted to its disodium salt for use as a flavor enhancer.

Relevance: 5'-Inosinic acid is the direct precursor to disodium 5'-inosinate, with the latter being the disodium salt form of IMP. [, ] Understanding the properties of IMP, particularly its solubility [], is crucial for optimizing the production of disodium 5'-inosinate.

Monosodium Glutamate (MSG)

Compound Description: Monosodium glutamate (MSG) is a well-known flavor enhancer that provides a distinct umami taste. [, , , , , , , , , , , , , ] It is commonly used in various cuisines to enhance savory flavors.

Relevance: While structurally different from disodium 5'-inosinate, MSG exhibits a strong synergistic taste-enhancing effect when combined with disodium 5'-inosinate. [, , , ] This synergistic interaction is a key aspect of their use as flavor enhancers in various food products. [, , ]

2-Methyl-5'-Inosinic Acid Disodium Salt

Compound Description: This compound is a synthetic derivative of 5'-inosinic acid with a methyl group at the 2-position. [] Studies have demonstrated that it also possesses flavor-enhancing properties. []

Relevance: As a structural analog of disodium 5'-inosinate, this compound provides insights into the structure-activity relationship of ribonucleotide-based flavor enhancers. [] Its existence suggests that modifications to the purine ring of disodium 5'-inosinate can influence its taste-enhancing properties.

2-Ethyl-5'-Inosinic Acid Disodium Salt

Compound Description: This synthetic derivative of 5'-inosinic acid has an ethyl group at the 2-position. [] Like its methyl counterpart, it also exhibits flavor-enhancing activities. []

Relevance: Similar to 2-methyl-5'-inosinic acid, the existence of this compound further supports the potential for modifying the purine ring of disodium 5'-inosinate to alter its taste-enhancing characteristics. [] It offers another data point for understanding the structure-activity relationship within this class of compounds.

2-N-Methyl-5'-Guanylic Acid Disodium Salt

Compound Description: This compound is a derivative of 5'-guanylic acid (GMP) with a methyl group substitution on the nitrogen at the 2-position. [] It displays flavor-enhancing activity similar to disodium 5'-guanylate. []

Relevance: This derivative highlights the structural similarities and overlapping functionalities between disodium 5'-inosinate and disodium 5'-guanylate. [] The presence of a methyl group in this analog suggests that modifications to this specific position in both disodium 5'-inosinate and disodium 5'-guanylate might influence their flavor profiles.

2-N-Dimethyl-5'-Guanylic Acid Disodium Salt

Compound Description: This synthetic compound is also a derivative of 5'-guanylic acid with two methyl groups attached to the nitrogen at the 2-position. [] It exhibits flavor-enhancing properties comparable to disodium 5'-guanylate. []

Relevance: This derivative further emphasizes the structural similarities between disodium 5'-inosinate and disodium 5'-guanylate. [] The presence of two methyl groups in this compound, compared to one in the previous compound, offers additional insights into how modifications at the 2-position of the guanine ring can impact flavor enhancement.

2-Methylthio-5'-Inosinic Acid Disodium Salt

Compound Description: This compound represents another modified derivative of 5'-inosinic acid, featuring a methylthio group (-SCH3) at the 2-position. [] Research indicates that this compound also displays flavor-enhancing properties. []

Relevance: The incorporation of a methylthio group in this derivative of disodium 5'-inosinate further expands the scope of potential modifications to the purine ring. [] It highlights the possibility of introducing different functional groups at this position to potentially enhance or fine-tune the flavor-enhancing characteristics of disodium 5'-inosinate.

2-Ethylthio-5'-Inosinic Acid Disodium Salt

Compound Description: Similar to the previous compound, this derivative of 5'-inosinic acid has an ethylthio group (-SCH2CH3) at the 2-position instead of a methylthio group. [] This compound also demonstrates flavor-enhancing activity. []

Relevance: The presence of an ethylthio group in this disodium 5'-inosinate derivative reinforces the idea that modifications at the 2-position, even with larger functional groups, can be well-tolerated without abolishing the flavor-enhancing properties. []

Disodium 5′-Ribonucleotide (I+G)

Compound Description: Disodium 5′-ribonucleotide is a mixture of disodium 5'-inosinate and disodium 5'-guanylate. [, , ] This combination is frequently utilized in food applications to provide a more potent umami flavor enhancement. [, , , ]

Relevance: This mixture represents a practical application of the synergistic relationship between disodium 5'-inosinate and disodium 5'-guanylate. [, ] The production and utilization of this mixture highlight the commercial significance of these two compounds in the food industry. [, ]

Source and Classification

Disodium 5'-inosinate is primarily derived from natural sources such as fish, meat, and certain microorganisms through fermentation processes. It can also be synthesized chemically. In terms of classification, it falls under the category of nucleotide derivatives and is considered a flavor enhancer in the food industry. This compound is often used in conjunction with other nucleotides like disodium 5'-guanylate to enhance flavor profiles.

Synthesis Analysis

Methods

Disodium 5'-inosinate can be synthesized through several methods:

  1. Fermentation: Utilizing specific strains of microorganisms such as Corynebacterium species that produce inosinic acid during fermentation.
  2. Extraction: Obtaining it from natural sources like fish and meat through extraction methods.
  3. Crystallization: A method described involves separating fungal bodies from the fermentation liquid, condensing the liquid, adjusting its pH, and inducing crystallization by cooling and adding hydrophilic organic solvents .

Technical Details

The crystallization process enhances the purity of disodium 5'-inosinate. The steps include:

  • Separation of fungal biomass.
  • Condensation and pH adjustment (6 to 10).
  • Heating to dissolve pre-crystallized forms.
  • Cooling to promote crystal formation.
  • Addition of organic solvents to facilitate crystallization.

Purity levels achieved can reach up to 79%, with specific water content and absorbance characteristics being measured to ensure quality .

Molecular Structure Analysis

Structure

Disodium 5'-inosinate has a complex molecular structure characterized by its nucleotide base:

  • Chemical Formula: C₁₁H₁₂N₄Na₂O₈P
  • Molecular Weight: Approximately 536.30 g/mol.

It consists of a ribose sugar linked to an inosine base and two sodium ions. The structure allows it to participate effectively in biochemical reactions as a nucleotide.

Data

The compound exhibits UV absorption characteristics that are useful for analytical purposes, particularly at wavelengths around 250 nm .

Chemical Reactions Analysis

Reactions

Disodium 5'-inosinate participates in various biochemical reactions:

  • It serves as a precursor for the synthesis of other nucleotides such as adenosine monophosphate and guanosine monophosphate through enzymatic pathways.
  • It can be converted into disodium 5'-guanylate through oxidation processes.

Technical Details

The metabolic pathways involving disodium 5'-inosinate include:

  • Dephosphorylation of adenosine triphosphate leading to its formation.
  • Conversion processes facilitated by specific enzymes which catalyze its transformation into other purine nucleotides .
Mechanism of Action

Disodium 5'-inosinate exerts its effects primarily through its role as a nucleotide in metabolic pathways. It influences:

  • The synthesis of purines via de novo pathways.
  • Flavor enhancement mechanisms by modulating taste receptors related to umami sensation.

Data indicates that ingestion leads to rapid absorption and metabolism, with significant excretion occurring via urine within hours post-consumption .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for use in liquid formulations.

Chemical Properties

  • pH Range: Solutions typically maintain a pH between 7.0 and 8.5.
  • Stability: Stable under normal storage conditions but sensitive to extreme temperatures which may affect its solubility and reactivity.

Relevant data from studies indicate that disodium 5'-inosinate maintains its integrity under various conditions typical for food processing .

Applications

Disodium 5'-inosinate is widely utilized in the food industry as a flavor enhancer. Its applications include:

  • Enhancing the umami flavor in processed foods such as soups, sauces, and snack foods.
  • Serving as an additive in combination with other flavor enhancers like monosodium glutamate and disodium 5'-guanylate to create synergistic effects on taste.

Research continues into optimizing its use in culinary applications and understanding its biochemical roles further .

Chemical Identity and Structural Properties of Disodium 5'-Inosinate

Molecular Composition and IUPAC Nomenclature

Disodium 5'-inosinate (CAS No. 4691-65-0) is the disodium salt of inosinic acid (inosine 5'-monophosphate or IMP), with the systematic IUPAC name disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate [3] [7]. Its molecular formula is C10H11N4Na2O8P, corresponding to a molecular weight of 392.17 g/mol (anhydrous form) [5] [6]. The compound features a hypoxanthine base linked via a β-N9-glycosidic bond to the C-1' position of ribose, with a phosphate group esterified at the 5'-position of the ribose moiety. Two sodium ions neutralize the negative charges of the phosphate group, forming a stable salt [3] [8].

Table 1: Molecular Identification Data

PropertyValue
CAS Registry Number4691-65-0
IUPAC NameDisodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Chemical FormulaC10H11N4Na2O8P
Molecular Weight392.17 g/mol
Canonical SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Isomeric SMILESC1=NC2=C(C(=O)N1)N=CN2[C@H]3C@@HO.[Na+].[Na+]

Crystallographic Characteristics and Isomerism

Disodium 5'-inosinate typically crystallizes as a hydrate, most commonly the octahydrate form, which influences its crystalline structure and stability [7]. The compound exhibits chiral specificity due to the D-ribose configuration, with the biologically active isomer featuring β-D-ribofuranose in the C2'-endo conformation [8]. Crystallization studies reveal that optimal crystals form under controlled conditions: solutions adjusted to pH 7.5–8.5 are warmed to 55–75°C, cooled to 10–30°C at 5–10°C/hour, then treated with hydrophilic organic solvents (e.g., 30–60% v/v methanol) to induce crystallization [4]. This process yields needle-shaped crystals with high purity (up to 99.74%), as confirmed by HPLC analysis [4] [6]. The crystalline structure remains stable below 175°C, beyond which decomposition occurs [1].

Physicochemical Properties

Disodium 5'-inosinate is a white to off-white crystalline powder that is odorless and hygroscopic [1] [7]. It demonstrates high solubility in water (78 mg/mL or 198.89 mM at 25°C), sparing solubility in ethanol, and near-insolubility in DMSO and ether [5] [6]. The compound is stable under ambient storage conditions (2–8°C) but degrades in strong oxidizing agents [1] [5]. Its hygroscopic nature necessitates moisture-controlled packaging, as absorption of environmental water can alter crystallinity and flow properties [7]. UV-Vis spectroscopy shows characteristic absorption at λmax = 250 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), providing a key metric for purity assessment [8].

Table 2: Physicochemical Properties

PropertyValueConditions
Melting Point175°C (dec.)Hydrated form [1]
Water Solubility78 mg/mL (198.89 mM)25°C [5]
LogP (Partition Coeff.)-1.02 to -2.1Predicted [7]
UV λmax250 nmAqueous solution [8]
HygroscopicityHigh-
pKa (Acidic)1.24 (strongest) [7]

Comparative Analysis with Related Nucleotide Derivatives

Disodium 5'-inosinate belongs to the purine ribonucleoside monophosphate family, sharing structural motifs with disodium 5'-guanylate (GMP) but differing in its base moiety (hypoxanthine vs. guanine) [2] [7]. This distinction impacts both biochemical function and sensory properties:

  • Flavor Enhancement: While both compounds activate umami taste receptors (T1R1/T1R3), disodium 5'-inosinate exhibits synergistic effects with monosodium glutamate (MSG). At ratios of 1:50–1:100 (IMP:MSG), the perceived umami intensity increases 7–8 times compared to either compound alone [3]. Disodium 5'-guanylate shows similar synergy but with higher thermal stability during food processing [2].

  • Metabolic Pathways: Inosinate serves as the precursor nucleotide for guanylate synthesis via IMP dehydrogenase and GMP synthase. Unlike adenosine derivatives, inosinate lacks an amino group at the C6 position, making it more susceptible to deamination [2] [8].

  • Physical Properties: Both inosinate and guanylate share similar solubility profiles, but guanylate exhibits greater crystallinity due to hydrogen bonding via its exocyclic amine group. Inosinate’s melting point (175°C) is lower than guanylate’s (190–200°C), reflecting differences in crystal lattice stability [1] [2].

Table 3: Comparative Analysis of Nucleotide Derivatives

PropertyDisodium 5'-InosinateDisodium 5'-GuanylateMonosodium Glutamate (MSG)
Molecular BaseHypoxanthineGuanineL-Glutamic acid
Umami Threshold0.012 g/L0.008 g/L0.3 g/L
Synergy Factor7–8x with MSG7–8x with MSGBase compound
Melting Point175°C190–200°C232°C
Natural OccurrenceMeat, fish (80–800 mg/100 g)Mushrooms, seaweedTomatoes, cheese
Primary ReceptorT1R1/T1R3T1R1/T1R3T1R1/T1R3

Properties

CAS Number

4691-65-0

Product Name

Disodium 5'-inosinate

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C10H13N4O8P.2Na
C10H13N4Na2O8P

Molecular Weight

394.19 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

SLIUELDPAPMQIB-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether

Synonyms

5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent)

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na]

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